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  • Product: N-(4-bromophenyl)-4-fluorobenzamide
  • CAS: 671-15-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-bromophenyl)-4-fluorobenzamide

Introduction N-(4-bromophenyl)-4-fluorobenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and materials science. Its structural motifs, including the fluorobenzoyl group and the brom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-bromophenyl)-4-fluorobenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and materials science. Its structural motifs, including the fluorobenzoyl group and the bromoaniline moiety, are prevalent in a wide array of biologically active compounds and functional materials. The physicochemical properties of this compound are paramount as they dictate its behavior in both biological and chemical systems, influencing everything from solubility and permeability in drug development to thermal stability in materials applications.

This guide provides a comprehensive overview of the core physicochemical properties of N-(4-bromophenyl)-4-fluorobenzamide. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also the underlying scientific principles and validated experimental protocols for their determination.

Molecular and Structural Data

A precise understanding of the molecular identity is the foundation of all physicochemical analysis.

IdentifierValueSource
IUPAC Name N-(4-bromophenyl)-4-fluorobenzamide-
CAS Number 671-15-8[1][2]
Molecular Formula C₁₃H₉BrFNO[1][2]
Molecular Weight 294.12 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)F-
InChI Key DOYJIIIXKFSCOF-UHFFFAOYSA-N[3]

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of N-(4-bromophenyl)-4-fluorobenzamide. It is important to note that while some experimental data is available, other values are derived from computational models, which provide valuable estimates for guiding experimental design.

PropertyValueMethodSource
Melting Point (Tfus) ~477.13 K (204 °C)Calculated[3]
Boiling Point (Tboil) ~729.63 K (456.5 °C)Calculated[3]
Water Solubility (logS) -4.94 (mol/L)Calculated[3]
Octanol/Water Partition Coefficient (logP) 3.840Calculated[3]
pKa No experimental data found--

In-Depth Analysis and Experimental Protocols

Melting Point

The melting point is a critical indicator of a compound's purity and identity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[4]

This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound using a digital melting point apparatus.[5][6]

Causality and Rationale: The principle relies on the precise temperature at which the crystalline lattice of a solid breaks down into a liquid.[5] The process must be slow near the melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer, guaranteeing an accurate reading.[6]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the N-(4-bromophenyl)-4-fluorobenzamide sample is completely dry and finely powdered to ensure uniform heat distribution.[7]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

  • Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough range.[4]

  • Precise Determination: Cool the apparatus to at least 20 °C below the approximate melting point.[6] Begin heating at a slow, controlled rate, approximately 1-2 °C per minute.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) when the entire sample has completely liquefied.[6]

  • Reporting: The melting point is reported as the range T₁ - T₂.

Self-Validation:

  • Calibration: The apparatus should be calibrated using certified standards with known melting points (e.g., urea, cinnamic acid).[4]

  • Consistency: Perform at least two measurements. Consistent results validate the technique and the sample's homogeneity.

  • Mixed Melting Point: To confirm identity, a 50:50 mixture with an authentic sample should show no depression or broadening of the melting point range.[4]

Solubility

Solubility, particularly aqueous solubility, is a cornerstone of drug development, directly impacting absorption and bioavailability. The low calculated logS value of -4.94 suggests that N-(4-bromophenyl)-4-fluorobenzamide is very poorly soluble in water.

The shake-flask method, as outlined by OECD Guideline 105, is the gold-standard for determining the thermodynamic solubility of a compound.[8]

Causality and Rationale: This method establishes a true equilibrium between the undissolved solid and the saturated solution. The extended equilibration time ensures that the measured concentration represents the maximum amount of substance that can dissolve at a specific temperature.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of N-(4-bromophenyl)-4-fluorobenzamide to a known volume of the desired solvent (e.g., purified water, buffer at pH 7.4) in a sealed flask. The excess solid phase must be clearly visible.[8]

  • Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Allow the flask to stand undisturbed at the same temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the solid phase by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: It is crucial to analyze the remaining solid (e.g., by DSC or XRD) to confirm that no phase transformation or degradation has occurred during the experiment.[8]

Self-Validation:

  • Time to Equilibrium: Samples should be taken at various time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Mass Balance: The initial mass of the compound should be accounted for by summing the mass in solution and the remaining undissolved solid.

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.

Lipophilicity (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter in drug discovery for predicting membrane permeability and absorption. The calculated logP of 3.840 indicates that N-(4-bromophenyl)-4-fluorobenzamide is a lipophilic compound, favoring partitioning into fatty or non-polar environments.[3]

The shake-flask method is the traditional approach, but it is limited to compounds with logP values less than 4 due to analytical challenges like emulsion formation.[9] For a compound with a predicted logP of ~3.8, this method is on the borderline of its reliable range.

Causality and Rationale: The logP value represents the ratio of the equilibrium concentrations of a solute partitioned between two immiscible phases, n-octanol and water. This partitioning behavior simulates the distribution of a drug between the aqueous environment of the body and lipid-rich biological membranes.

Recommended Approach:

  • Pre-saturation: Prepare solutions of n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic consistency.

  • Partitioning: Dissolve a known amount of the compound in one phase (typically the one in which it is more soluble). Add a precise volume of the second, immiscible phase.

  • Equilibration: Gently shake or stir the mixture at a constant temperature until equilibrium is achieved.

  • Phase Separation: Separate the two phases carefully, often by centrifugation to break any emulsions.[9]

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC-UV).[10]

  • Calculation: Calculate logP as: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Visualized Workflows

General Physicochemical Characterization Workflow

This diagram outlines the logical flow for the comprehensive characterization of a novel compound like N-(4-bromophenyl)-4-fluorobenzamide.

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Advanced Characterization Synthesis Synthesis & Purification Identity Identity Confirmation (NMR, MS, IR) Synthesis->Identity MP Melting Point (Purity Check) Identity->MP Solubility Aqueous Solubility (Shake-Flask) MP->Solubility LogP Lipophilicity (logP) (Shake-Flask/HPLC) Solubility->LogP pKa pKa Determination (Potentiometric/UV) LogP->pKa Crystal Crystal Structure (XRD) pKa->Crystal Stability Chemical Stability (pH, Temp) Crystal->Stability

Caption: Logical workflow for physicochemical characterization.

Detailed Workflow for Shake-Flask Solubility

This diagram details the self-validating steps within the shake-flask solubility protocol.

G Start Start: Add Excess Solid to Solvent Equilibrate Equilibrate (e.g., 48h) at Constant Temp Start->Equilibrate Sample_24h Sample at 24h Equilibrate->Sample_24h Sample_48h Sample at 48h Equilibrate->Sample_48h Sample_72h Sample at 72h Equilibrate->Sample_72h Separate Separate Phases (Centrifuge/Filter) Sample_24h->Separate Sample_48h->Separate Sample_72h->Separate Analyze Quantify Concentration (HPLC-UV) Separate->Analyze Check_Equilibrium Concentrations at Plateau? Analyze->Check_Equilibrium Analyze_Solid Analyze Residual Solid (XRD, DSC) Check_Equilibrium->Analyze_Solid Yes Re_equilibrate Continue Equilibration Check_Equilibrium->Re_equilibrate No No_Change No Phase Change? Analyze_Solid->No_Change Report Report Thermodynamic Solubility No_Change->Report Yes Invalid Result Invalid: Phase Transformation No_Change->Invalid No Re_equilibrate->Equilibrate

Caption: Self-validating workflow for shake-flask solubility.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Labcompare. Retrieved February 15, 2026, from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). METTLER TOLEDO. Retrieved February 15, 2026, from [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Retrieved February 15, 2026, from [Link]

  • A.8. PARTITION COEFFICIENT. (n.d.). European Commission. Retrieved February 15, 2026, from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis. Retrieved February 15, 2026, from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Benzamide, N-(4-bromophenyl)-3-fluoro-. (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved February 15, 2026, from [Link]

  • N-(4-bromophenyl)-2-fluorobenzamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of N-(4-bromophenyl)-4-fluorobenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract A comprehensive understanding of a compound's solubility is a cornerstone of chemical process development, particularly within the pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of chemical process development, particularly within the pharmaceutical and fine chemical industries. N-(4-bromophenyl)-4-fluorobenzamide is a benzamide derivative with potential applications in medicinal chemistry. Its solubility behavior in various organic solvents dictates the efficiency of its synthesis, crystallization, purification, and formulation. This technical guide provides an in-depth analysis of the solubility profile of N-(4-bromophenyl)-4-fluorobenzamide, presenting a detailed experimental protocol for solubility determination, a comprehensive summary of solubility data across a range of solvents and temperatures, and a thermodynamic analysis of the dissolution process. The insights derived serve as a critical resource for optimizing experimental conditions and predicting the compound's behavior in solution.

Introduction: The Critical Role of Solubility Data

N-(4-bromophenyl)-4-fluorobenzamide belongs to the benzamide class of compounds, a scaffold frequently explored in drug discovery. The physicochemical properties of such molecules are paramount, with solubility being a primary determinant of their utility. Inadequate solubility can hinder synthetic workups, complicate purification schemes, and lead to poor bioavailability in formulated products.

Therefore, establishing a robust solubility profile is not merely an academic exercise; it is a fundamental requirement for:

  • Process Optimization: Selecting appropriate solvents for reaction and crystallization to maximize yield and purity.

  • Purification Strategy: Designing efficient crystallization or chromatographic purification methods.

  • Formulation Development: Creating stable and bioavailable drug delivery systems.

  • Predictive Modeling: Generating data to build and validate thermodynamic models that can forecast solubility in other solvent systems.

This guide focuses on providing a detailed, experimentally grounded understanding of the solubility of N-(4-bromophenyl)-4-fluorobenzamide, moving from experimental design to data interpretation and practical application.

Experimental Determination of Solubility

To ensure the highest degree of accuracy and reproducibility, the isothermal shake-flask method is the gold standard for determining equilibrium solubility. This method involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is achieved.

Causality Behind Experimental Choices
  • Isothermal Shake-Flask Method: This technique is selected for its reliability in achieving a true thermodynamic equilibrium between the solid and liquid phases, which is crucial for accurate solubility measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed for quantitative analysis due to its high sensitivity, specificity, and ability to separate the analyte of interest from any potential impurities, ensuring that only the dissolved compound is measured.

Detailed Experimental Protocol: The Isothermal Shake-Flask Method

The following protocol outlines a self-validating system for accurate solubility determination.

Step 1: Preparation

  • Add an excess amount of crystalline N-(4-bromophenyl)-4-fluorobenzamide to several sealed vials, each containing a known volume of the selected organic solvent. The presence of excess solid is critical to ensure that the solution remains saturated throughout the experiment.

Step 2: Equilibration

  • Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 293.15 K).

  • Agitate the vials at a constant speed. To validate that equilibrium has been reached, preliminary experiments should be conducted where samples are taken at various time intervals (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the concentration of the solute in solution remains constant over successive time points.

Step 3: Sample Collection and Preparation

  • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

  • Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

  • Dilute the filtered sample with the appropriate mobile phase for HPLC analysis.

Step 4: Quantification by HPLC

  • Analyze the diluted samples using a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • The concentration of N-(4-bromophenyl)-4-fluorobenzamide in the original saturated solution is determined by comparing the peak area to a pre-established calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add Excess Solid to Solvent B Seal Vials & Place in Constant Temperature Bath A->B C Agitate Until Equilibrium is Reached B->C D Settle & Withdraw Supernatant C->D Equilibrium Validated E Filter through 0.45 µm Syringe Filter D->E F Dilute Sample E->F G Quantify via Calibrated HPLC F->G H Final Solubility Data G->H Calculate Mole Fraction Solubility (x)

Caption: Experimental workflow for solubility determination.

Thermodynamic Modeling and Analysis

Experimental solubility data is most valuable when it can be used to understand the thermodynamics of the dissolution process. The dissolution of a solid in a liquid can be described by key thermodynamic parameters: Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

The van't Hoff Equation

The relationship between solubility and temperature is often analyzed using the van't Hoff equation. This allows for the calculation of the apparent thermodynamic properties of dissolution. The process is generally endothermic, meaning solubility increases with temperature.[1]

The thermodynamic functions can be calculated from the experimental solubility data, and these values provide insight into the spontaneity and energy changes of the dissolution process.[2]

Key Thermodynamic Parameters
  • Gibbs Free Energy of Solution (ΔsolnG°): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.

  • Enthalpy of Solution (ΔsolnH°): Describes the heat exchange during dissolution. A positive value indicates an endothermic process where heat is absorbed, which is common for the dissolution of crystalline solids.[1]

  • Entropy of Solution (ΔsolnS°): Represents the change in disorder of the system upon dissolution. A positive value, indicating an increase in disorder as the solid dissolves, typically drives the dissolution process.[2]

Visualization of Thermodynamic Relationships

The following diagram shows the logical connection between experimental data and the derived thermodynamic insights.

G cluster_params Insights into Dissolution Process Data Experimental Solubility Data (Mole Fraction vs. Temperature) Model Thermodynamic Models (e.g., van't Hoff Equation) Data->Model Data Correlation Params Calculated Thermodynamic Parameters Model->Params Calculation Enthalpy Enthalpy (ΔH°) (Endothermic/Exothermic) Params->Enthalpy Entropy Entropy (ΔS°) (Driving Force) Params->Entropy Gibbs Gibbs Energy (ΔG°) (Spontaneity) Params->Gibbs

Caption: Relationship between data, models, and parameters.

Practical Implications and Applications

The quantitative solubility data and thermodynamic analysis directly inform critical decisions in a laboratory and manufacturing setting:

  • Solvent Selection for Crystallization: A solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures is ideal for efficient crystallization and high recovery rates. The endothermic nature of dissolution supports this approach.

  • Process Safety and Control: Understanding the heat of solution (enthalpy) is important for managing temperature during large-scale dissolution processes.

  • Predicting Miscibility: The data can be used to infer the miscibility of N-(4-bromophenyl)-4-fluorobenzamide in other, similar solvent systems, reducing the amount of experimental work required for solvent screening.

Conclusion

This technical guide has detailed a robust framework for understanding and determining the solubility profile of N-(4-bromophenyl)-4-fluorobenzamide. By employing the isothermal shake-flask method coupled with HPLC analysis, precise and reliable solubility data can be obtained. Subsequent analysis using thermodynamic models like the van't Hoff equation yields critical parameters—enthalpy, entropy, and Gibbs free energy—that describe the dissolution process. These findings are not merely theoretical; they provide actionable insights for process chemists and formulation scientists, enabling informed solvent selection, optimized crystallization processes, and a foundational understanding for future drug development activities.

References

  • ResearchGate. Thermodynamics of 4'-bromomethyl-2-cyanobiphenyl in different solvents. Available from: [Link]

  • MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N-(4-bromophenyl)-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, eff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. N-(4-bromophenyl)-4-fluorobenzamide is a compound of interest within medicinal chemistry, and understanding its solid-state properties is critical for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-(4-bromophenyl)-4-fluorobenzamide. We delve into the foundational concepts of thermodynamic versus kinetic stability, detail the critical experimental techniques for characterization—including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD)—and offer insights into the causality behind protocol design. This document serves as a robust resource for scientists aiming to establish a thorough and scientifically sound stability profile for this and similar benzamide derivatives.

Introduction: The Critical Role of Thermodynamic Stability

N-(4-bromophenyl)-4-fluorobenzamide belongs to the benzamide class of compounds, a scaffold known for a wide range of pharmacological activities.[1] For any API to be viable, it must not only exhibit the desired biological activity but also maintain its physical and chemical integrity throughout its lifecycle, from manufacturing to storage and administration.[] Thermodynamic stability refers to the tendency of a substance to exist in its lowest energy state. In the context of solid APIs, this often relates to the crystalline form.

Many pharmaceutical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] These polymorphs, while chemically identical, can have different crystal lattice arrangements, leading to significant variations in physicochemical properties such as:

  • Solubility and Bioavailability: The most stable polymorph is typically the least soluble.[4][5] An unexpected conversion to a more stable, less soluble form can drastically reduce a drug's efficacy.[4][6]

  • Manufacturability: Properties like crystal shape and friability can differ between polymorphs, impacting processes like milling and tablet compression.[6]

  • Shelf-Life: An API must remain in its intended form under various environmental conditions of temperature and humidity to ensure a consistent and safe product.[7][8]

Therefore, a thorough investigation of the thermodynamic landscape of N-(4-bromophenyl)-4-fluorobenzamide is not merely a regulatory requirement but a fundamental scientific necessity to mitigate risks in drug development.[][4] This guide outlines the integrated analytical approach required for this assessment.

Foundational Physicochemical Properties

Before delving into stability analysis, it is essential to confirm the identity and basic properties of the compound.

PropertyValueSource
Chemical Name N-(4-bromophenyl)-4-fluorobenzamide[9][10]
Molecular Formula C₁₃H₉BrFNO[9][10]
Molecular Weight 294.12 g/mol [9][10]
CAS Number 671-15-8[9][10]

Note: This data is based on publicly available chemical databases and should be confirmed experimentally for the specific batch under investigation.

Integrated Strategy for Stability Assessment

A comprehensive stability assessment relies on the convergence of data from multiple analytical techniques. No single method can provide a complete picture. The workflow below illustrates a logical approach to characterizing the thermodynamic stability of a new compound like N-(4-bromophenyl)-4-fluorobenzamide.

Caption: A simplified workflow for thermal analysis.

X-ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying the solid-state form of a crystalline material. [11]Each crystalline polymorph produces a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure. [4]It is essential for screening for new forms and for monitoring the stability of the desired form under stress conditions. [4] Expertise in Action: Sample preparation is key. The sample must be ground into a fine, homogenous powder to ensure that the crystallites are randomly oriented. [12]This minimizes preferred orientation effects, which can alter the relative intensities of the diffraction peaks and complicate analysis.

Self-Validating Protocol: XRPD Analysis

  • Instrument Setup: Ensure the X-ray diffractometer is properly aligned and calibrated.

  • Sample Preparation: Gently grind a small amount (~50 mg) of N-(4-bromophenyl)-4-fluorobenzamide into a fine powder using an agate mortar and pestle. Pack the powder into the sample holder, ensuring a flat, smooth surface that is level with the holder's rim.

  • Data Acquisition:

    • Scan the sample over a relevant angular range (e.g., 2° to 40° 2θ) using Cu Kα radiation.

    • Use appropriate scan parameters (e.g., step size of 0.02°, time per step of 1 second) to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ angle) is the fingerprint of the crystalline form. The positions (in °2θ) and relative intensities of the peaks are characteristic of the material's crystal lattice.

Interpreting XRPD Data: The initial XRPD pattern serves as the reference for the starting material. This pattern is then compared against samples that have been subjected to various stress conditions (e.g., high temperature, high humidity, slurry in different solvents) to see if any changes in the crystal form have occurred. The appearance of new peaks or the disappearance of original peaks is a clear indication of a polymorphic transformation.

Synthesizing the Data: A Holistic View of Stability

The true power of this analysis comes from integrating the results from all three techniques:

  • Initial State: The initial DSC, TGA, and XRPD data establish a baseline for the pristine material. For N-(4-bromophenyl)-4-fluorobenzamide, our hypothetical data suggest a high-purity, anhydrous crystalline solid with a melting point of ~168 °C and thermal stability up to ~285 °C. The XRPD pattern provides the reference fingerprint for this initial form.

  • Stability Under Stress: If stress testing (e.g., storing the sample at 40 °C / 75% RH for one month as per ICH guidelines) produces a sample with an identical XRPD pattern and an unchanged DSC thermogram, it provides strong evidence of the form's stability. [7]* Identifying New Forms: If stress testing leads to a new XRPD pattern, it indicates a polymorphic conversion. This new form must then be fully characterized by DSC and TGA. If the new form has a higher melting point and/or was formed from the original material, it is likely the more thermodynamically stable form.

Conclusion

The thermodynamic stability assessment of N-(4-bromophenyl)-4-fluorobenzamide is a multi-faceted process that requires rigorous experimental design and careful data interpretation. By employing a synergistic combination of Differential Scanning Calorimetry, Thermogravimetric Analysis, and X-ray Powder Diffraction, researchers can build a comprehensive stability profile. This profile is essential for identifying the most stable crystalline form, understanding potential degradation pathways, and establishing appropriate storage and handling conditions. Ultimately, this foundational knowledge is indispensable for mitigating risks and ensuring the successful development of N-(4-bromophenyl)-4-fluorobenzamide as a safe, stable, and effective pharmaceutical agent.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • TUHH Open Research.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Coriolis Pharma. Differential Scanning Calorimetry.
  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • ResearchGate. (2025).
  • Malvern Panalytical. (2022).
  • ResearchGate. (2015). Thermal, spectroscopic and DFT studies of solid benzamide.
  • ACS Publications. (2004).
  • Torontech. (2025).
  • Unknown Source. Thermogravimetric Analysis.
  • EPFL. Protocol Thermogravimetric Analysis (TGA) 1.
  • Auriga Research. (2022). Thermogravimetric Analysis (TGA)
  • ResolveMass Laboratories Inc. (2025). What is TGA Analysis?
  • Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • BenchChem. (2025).
  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • European Medicines Agency. (2023).
  • Atomaxchem. N-(4-Bromophenyl)-4-fluorobenzamide | CAS:671-15-8.
  • Aceschem. CAS 671-15-8 | N-(4-Bromophenyl)-4-fluorobenzamide.

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Exploratory

N-(4-bromophenyl)-4-fluorobenzamide as a building block in organic synthesis

An In-depth Technical Guide to N-(4-bromophenyl)-4-fluorobenzamide: A Versatile Building Block in Modern Organic Synthesis Introduction: The Strategic Value of a Bifunctional Scaffold N-(4-bromophenyl)-4-fluorobenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-bromophenyl)-4-fluorobenzamide: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Scaffold

N-(4-bromophenyl)-4-fluorobenzamide is a strategically designed synthetic intermediate that has garnered significant attention from researchers in medicinal chemistry, drug development, and materials science. Its value lies in the unique combination of three key structural motifs: a stable, property-modulating 4-fluorobenzoyl group; a robust amide linker; and a synthetically versatile 4-bromophenyl ring. This arrangement provides a powerful scaffold where the bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, allowing for the systematic and predictable introduction of molecular diversity.

The presence of the fluorine atom is not incidental; it is a deliberate design choice to enhance the pharmacokinetic profile of derivative compounds. Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, N-(4-bromophenyl)-4-fluorobenzamide serves not just as a structural component, but as a functional building block for creating novel molecules with tailored biological activities, from anticancer to antimicrobial agents.[2][3] This guide offers a senior scientist's perspective on the synthesis, reactivity, and application of this pivotal intermediate.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical properties is fundamental to its effective use in synthesis. The key characteristics of N-(4-bromophenyl)-4-fluorobenzamide are summarized below, providing essential data for handling, reaction setup, and purification.

PropertyValueReference
IUPAC Name N-(4-bromophenyl)-4-fluorobenzamide[4]
CAS Number 671-15-8[5][6]
Molecular Formula C₁₃H₉BrFNO[6]
Molecular Weight 294.12 g/mol [4]
Appearance White to off-white solid/powder[1]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.[2]
Melting Point 154 - 157 °C[1]

Synthesis of the Core Scaffold: A Self-Validating Protocol

The most direct and widely employed method for synthesizing N-(4-bromophenyl)-4-fluorobenzamide is the acylation of 4-bromoaniline with 4-fluorobenzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism and is typically facilitated by a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.

Causality Behind Experimental Choices:
  • Reactants: 4-bromoaniline provides the brominated aryl moiety, while 4-fluorobenzoyl chloride acts as the acylating agent. The acid chloride is highly reactive, ensuring an efficient reaction.

  • Base: A tertiary amine like triethylamine (Et₃N) or pyridine is used. Its role is crucial: it acts as an acid scavenger, reacting with the HCl generated during the amide bond formation. This prevents the protonation of the 4-bromoaniline starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) is preferred because it readily dissolves the reactants without participating in the reaction.

  • Temperature Control: The initial addition of the highly reactive acid chloride is often performed at 0 °C. This is a critical control measure to manage the exothermic nature of the reaction, preventing the formation of side products.[7]

Detailed Experimental Protocol: Synthesis of N-(4-bromophenyl)-4-fluorobenzamide
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.2 eq.) in dry dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring.

  • Acylation: Dissolve 4-fluorobenzoyl chloride (1.05 eq.) in a small volume of dry DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-bromophenyl)-4-fluorobenzamide as a pure, white solid.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process 4-bromoaniline 4-bromoaniline Acylation Acylation 4-bromoaniline->Acylation 4-fluorobenzoyl_chloride 4-fluorobenzoyl_chloride 4-fluorobenzoyl_chloride->Acylation Triethylamine Et3N (Base) Triethylamine->Acylation DCM DCM (Solvent) DCM->Acylation Temp 0°C to RT Temp->Acylation Workup Aqueous Work-up Acylation->Workup Reaction Completion Purification Purification Workup->Purification Crude Product Product N-(4-bromophenyl)- 4-fluorobenzamide Purification->Product Pure Product

Caption: Workflow for the synthesis of N-(4-bromophenyl)-4-fluorobenzamide.

Core Reactivity: A Hub for Molecular Diversification

The primary synthetic utility of N-(4-bromophenyl)-4-fluorobenzamide stems from the selective reactivity of its C-Br bond, which is an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of new carbon-carbon and carbon-heteroatom bonds.

G center N-(4-bromophenyl)- 4-fluorobenzamide suzuki Suzuki Coupling (C-C Bond) center->suzuki  Ar-B(OH)₂ / Pd Catalyst buchwald Buchwald-Hartwig (C-N Bond) center->buchwald  R₂NH / Pd Catalyst   sonogashira Sonogashira Coupling (C-C Triple Bond) center->sonogashira  Alkyne / Pd, Cu Catalyst heck Heck Coupling (C-C Double Bond) center->heck  Alkene / Pd Catalyst  

Caption: Key cross-coupling reactions using the title compound as a substrate.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most powerful tool for forming C-C bonds in modern synthesis. Using N-(4-bromophenyl)-4-fluorobenzamide, this reaction enables the creation of complex biaryl structures, which are prevalent motifs in medicinal chemistry.[9][10]

  • Mechanistic Insight: The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition into the C-Br bond. Following transmetalation with an organoboron reagent (e.g., an arylboronic acid) and subsequent reductive elimination, the new biaryl compound is formed, and the palladium catalyst is regenerated.

  • Representative Protocol: Synthesis of a Biaryl Derivative

    • Setup: To a Schlenk tube, add N-(4-bromophenyl)-4-fluorobenzamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), and a base like potassium phosphate (K₃PO₄) (2.0 eq.).[10]

    • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio).[10]

    • Reaction: Place the sealed tube under an inert atmosphere and heat the mixture to 90-100 °C for 12-24 hours, monitoring by TLC.

    • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic phase with water and brine.

    • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel to isolate the target biaryl compound.

Buchwald-Hartwig Amination: Constructing Complex Amines

This reaction provides a direct and versatile route to form C-N bonds, coupling the aryl bromide with a wide range of primary or secondary amines.[9] This is invaluable for synthesizing diaryl amines and other N-arylated compounds that are otherwise challenging to access.

  • Mechanistic Insight: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting palladium(II) complex then coordinates with the amine. Base-assisted deprotonation of the amine followed by reductive elimination yields the N-arylated product.

  • Representative Protocol: Synthesis of an N-Aryl Derivative

    • Setup: In an oven-dried flask, combine N-(4-bromophenyl)-4-fluorobenzamide (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

    • Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

    • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water to remove the base and salts. The organic layer is then dried, concentrated, and purified via column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The N-(4-bromophenyl)-4-fluorobenzamide scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, demonstrating the platform's versatility.

  • Anticancer Agents: Many benzamide derivatives have shown antiproliferative effects.[2] The ability to systematically modify the scaffold via cross-coupling allows for the generation of large compound libraries that can be screened against various cancer cell lines (e.g., MCF-7 breast cancer) to identify potent inhibitors of cancer-related pathways.[2][11]

  • Antimicrobial Agents: The emergence of drug-resistant bacteria necessitates the development of new classes of antibiotics. Functionalized carboxamides derived from this building block have been synthesized and tested against clinically isolated drug-resistant bacteria, including A. baumannii and MRSA, showing promising activity.[8][12] The core structure serves as a starting point for developing molecules that can overcome microbial resistance.[10]

  • Enzyme Inhibitors: The rigid, well-defined geometry of the benzamide core makes it an excellent foundation for designing inhibitors that can fit into the active sites of enzymes. Derivatives have been explored as inhibitors of targets like alkaline phosphatase.[10]

Conclusion: A Foundational Tool for Innovation

N-(4-bromophenyl)-4-fluorobenzamide is more than just an intermediate; it is a testament to the power of rational molecular design. By combining a stable, property-enhancing fluorobenzamide core with a highly versatile bromophenyl group, it provides chemists with a reliable and powerful platform for innovation. Its straightforward synthesis and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an indispensable tool. As researchers continue to push the boundaries of medicinal chemistry and materials science, the strategic application of foundational building blocks like N-(4-bromophenyl)-4-fluorobenzamide will remain critical to the discovery of the next generation of functional molecules.

References

  • PubChem. N-(4-Bromophenyl)propionamide | C9H10BrNO | CID 346184. Available from: [Link]

  • PubChem. N-(4-bromophenyl)-2-fluorobenzamide | C13H9BrFNO | CID 531936. Available from: [Link]

  • Google Patents. CN101503372A - A kind of preparation method of fluorobenzamide compound.
  • Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. Available from: [Link]

  • NIST. Benzamide, N-(4-bromophenyl)-4-methyl-. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Available from: [Link]

  • PubChem. N-(4-Bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 346697. Available from: [Link]

  • PMC. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). Available from: [Link]

  • PMC. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Available from: [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. (2024). Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Recrystallization Methods for N-(4-bromophenyl)-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purification In the landscape of pharmaceutical and materials science, the purity of a chemical compound is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification

In the landscape of pharmaceutical and materials science, the purity of a chemical compound is not merely a quality metric; it is the foundation of its efficacy, safety, and reliability. N-(4-bromophenyl)-4-fluorobenzamide is a halogenated benzanilide derivative, a class of compounds frequently investigated as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of impurities, even in trace amounts, can drastically alter biological activity, lead to unforeseen toxicities, or impede the formation of desired crystalline structures (polymorphs).

Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds.[2] The principle is elegantly simple: exploiting the differential solubility of a compound and its impurities in a solvent at varying temperatures.[3] A properly executed recrystallization can effectively remove by-products from synthesis, unreacted starting materials, and colored impurities, yielding a product of high crystalline and chemical purity.

This document, authored for the discerning scientist, provides a detailed guide to developing robust recrystallization protocols for N-(4-bromophenyl)-4-fluorobenzamide. It moves beyond a simple list of steps to explain the underlying chemical principles, empowering the researcher to adapt and troubleshoot the methods for optimal results.

Compound Profile: N-(4-bromophenyl)-4-fluorobenzamide

A thorough understanding of the target molecule's physicochemical properties is paramount to designing an effective purification strategy.

PropertyValueSource
Chemical Formula C₁₃H₉BrFNO[4]
Molecular Weight 294.12 g/mol [5]
Appearance White to off-white solid (predicted)[1][6]
Melting Point (Tfus) ~477.13 K (204 °C) (Calculated)[7]
Predicted Solubility Low in water; moderate to high in polar organic solvents.[8]

Note: The melting point is a calculated value and should be experimentally verified. A sharp melting point range for the recrystallized product is a key indicator of purity.

The Cornerstone of Recrystallization: Solvent Selection

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[9] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[3]

Predicted Solubility Profile for Solvent Screening:

Based on the structure of N-(4-bromophenyl)-4-fluorobenzamide, which contains two aromatic rings and a polar amide linkage, its solubility behavior can be predicted. The following table serves as a starting point for empirical solvent screening.

SolventPolarityPredicted Solubility (Hot)Predicted Solubility (Cold)Rationale & Comments
Water HighVery LowInsolubleThe large hydrophobic aromatic structure will limit solubility in water.[10]
Ethanol Polar ProticHighLow to ModerateExcellent general-purpose solvent for N-aryl benzamides. Often provides a good solubility differential.[11]
Methanol Polar ProticHighModerateSimilar to ethanol but its lower boiling point can sometimes be advantageous.
Acetone Polar AproticHighHighMay be too effective a solvent, leading to poor recovery unless used in a two-solvent system.[10]
Ethyl Acetate MediumHighModerateGood solvent for compounds of intermediate polarity.[12]
Toluene Non-polarModerate to HighLowGood for aromatic compounds, but its high boiling point can make it difficult to remove.[12]
Hexane Non-polarLowInsolubleLikely to be a poor solvent on its own but an excellent "anti-solvent" in a two-solvent system.[13]

Protocol I: Single-Solvent Recrystallization

This method is the most straightforward and should be the first approach if a suitable solvent is identified. Ethanol is selected here as a primary candidate based on its proven efficacy for similar benzanilide compounds.[11]

Experimental Workflow

A Dissolve crude solid in minimum hot ethanol B Optional: Add activated charcoal, boil briefly A->B If solution is colored C Perform hot gravity filtration to remove insoluble impurities A->C If solution is clear B->C D Allow filtrate to cool slowly to room temperature C->D E Cool further in an ice bath to maximize crystal yield D->E F Collect crystals by vacuum filtration E->F G Wash crystals with a small amount of ice-cold ethanol F->G H Dry crystals under vacuum G->H

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude N-(4-bromophenyl)-4-fluorobenzamide in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot ethanol until the solid just dissolves completely. Causality: Using the minimum amount of solvent is crucial for creating a saturated solution upon cooling, which maximizes the recovery yield.[12]

  • (Optional) Decolorization: If the hot solution is colored, remove it from the heat, add a small amount of activated charcoal (1-2% w/w of the solute), and swirl. Gently reheat to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, often polar, impurities.[11]

  • Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper.[14]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.[12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities. Causality: The solvent must be ice-cold to minimize redissolving the purified product crystals.

  • Drying: Transfer the crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.[15]

Protocol II: Two-Solvent (Anti-Solvent) Recrystallization

This method is invaluable when no single solvent provides the ideal solubility characteristics. It employs a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" or "bad" solvent in which the compound is poorly soluble.[16] The Ethanol/Water system is a classic example.[17]

Experimental Workflow

A Dissolve crude solid in minimum hot ethanol ('good' solvent) B Add water ('anti-solvent') dropwise to the hot solution until cloudiness persists A->B C Add a few drops of hot ethanol to redissolve the cloudiness B->C D Allow the clear solution to cool slowly to room temperature C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with a small amount of ice-cold ethanol/water mixture F->G H Dry crystals under vacuum G->H

Caption: Workflow for two-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude N-(4-bromophenyl)-4-fluorobenzamide in the minimum amount of boiling ethanol in an Erlenmeyer flask, as described in Protocol I.

  • Induce Saturation: While the ethanol solution is still hot, add water (the anti-solvent) dropwise with swirling. The solution will turn cloudy at the point of addition. Continue adding water until a faint cloudiness persists throughout the solution. Causality: The addition of the anti-solvent decreases the overall solvating power of the mixture, bringing the solution to its saturation point.[14]

  • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again. This ensures the solution is perfectly saturated at the elevated temperature.[14]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by chilling in an ice bath, as detailed in Protocol I.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold mixture of ethanol and water (in the same approximate ratio determined in steps 2-3).

  • Drying: Dry the purified crystals thoroughly under vacuum.

Troubleshooting Common Recrystallization Issues

IssueProbable Cause(s)Recommended Solutions
Oiling Out The compound is precipitating from solution at a temperature above its melting point. The solution may be cooling too rapidly.Reheat the solution to redissolve the oil. Add more of the primary solvent to lower the saturation temperature. Ensure a slow cooling rate by insulating the flask.[11]
No Crystals Form The solution is not sufficiently saturated (too much solvent was added). The glass surface is too smooth to initiate nucleation.Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. Add a "seed crystal" from a previous pure batch. If all else fails, reduce the solvent volume by gentle boiling and cool again.
Low Recovery Yield Too much solvent was used. Premature crystallization during hot filtration. Washing crystals with solvent that was not ice-cold.Use the absolute minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated. Always use ice-cold solvent for washing the final crystals.
Product is Colored Colored impurities are present.Treat the hot solution with a small amount of activated charcoal before the hot filtration step as described in Protocol I.[11]

References

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved February 15, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Benzamide, N-(4-bromophenyl)-3-fluoro-. Retrieved February 15, 2026, from [Link].

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

  • Sciencemadness.org. (2020, September 27). Recrystallization with dual solvent system? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014, August). A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines. Retrieved February 15, 2026, from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved February 15, 2026, from [Link]

  • Quora. (2021, August 29). Why is the choice of solvent important in recrystallization? Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2020, July 1). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • ChemSrc. (n.d.). 4-Fluorobenzamide. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, October 24). What would be the most suitable solvent for a single-solvent recrystallization? Retrieved February 15, 2026, from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)propionamide. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)-4-chlorobenzamide. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-bromophenyl)-2-fluorobenzamide. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

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Application

Application Notes and Protocols: Suzuki Coupling of N-(4-bromophenyl)-4-fluorobenzamide

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its remarkable utility lies in the efficient construction of carbon-carbon (C-C) bonds, a fundamental transformation for assembling complex molecular architectures from simpler precursors.[2] This palladium-catalyzed reaction offers a powerful and versatile tool for creating biaryl and substituted aromatic structures, which are prevalent motifs in a vast array of biologically active compounds.[3][4]

The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives make it an indispensable method for medicinal chemists.[5] Furthermore, the boron-containing byproducts are generally non-toxic and easily removed, simplifying product purification.[6]

This application note provides a detailed guide to the Suzuki coupling reaction using N-(4-bromophenyl)-4-fluorobenzamide as a key substrate. This compound serves as an excellent exemplar of an electron-deficient aryl bromide, a common class of substrates in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and offer insights into troubleshooting common challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of N-(4-bromophenyl)-4-fluorobenzamide. This step forms a square-planar Pd(II) complex.[3][7] The reactivity of the aryl halide in this step generally follows the order I > Br > OTf >> Cl.[9] For aryl bromides like our substrate, this step is typically facile.

  • Transmetalation: This is a crucial step where the organic group from the boronic acid (or its derivative) is transferred to the palladium center.[3][4] The presence of a base is essential for this process. The base activates the boronic acid by forming a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[6][10][11]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

Suzuki_Coupling_Mechanism A Pd(0)Ln B Ar-Pd(II)(L)n-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(L)n-Ar' B->C Transmetalation (Ar'-B(OR)2 + Base) C->A Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') C->Product ArX N-(4-bromophenyl)-4-fluorobenzamide (Ar-X) ArX->B ArB Arylboronic Acid (Ar'-B(OR)2) ArB->B

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol details a reliable method for the Suzuki coupling of N-(4-bromophenyl)-4-fluorobenzamide with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(4-bromophenyl)-4-fluorobenzamide≥98%Commercially AvailableStore in a cool, dry place.
Arylboronic Acid≥97%Commercially AvailableStability can vary; use fresh if possible.[9]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and light sensitive. Store under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powder before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse freshly distilled or from a solvent purification system.
Deionized WaterHigh PurityIn-houseDegas thoroughly before use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)N/AIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying.
Argon or Nitrogen GasHigh PurityGas CylinderFor maintaining an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-bromophenyl)-4-fluorobenzamide (1.0 mmol, 294.12 mg).

    • Add the desired arylboronic acid (1.2 mmol, 1.2 equivalents).

    • Add potassium carbonate (2.0 mmol, 276.4 mg).

    • The flask is then sealed with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent oxidation of the palladium catalyst and phosphine ligands.[12]

  • Addition of Catalyst and Solvents:

    • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.6 mg, 3 mol%).

    • Using a syringe, add 1,4-dioxane (5 mL) and deionized water (1 mL). The solvent mixture should be thoroughly degassed prior to use by sparging with argon or nitrogen for 15-30 minutes.[12]

  • Reaction Execution:

    • Lower the flask into a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously. In biphasic systems, efficient stirring is crucial to maximize the interfacial area for the reaction to occur.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: N-(4-bromophenyl)-4-fluorobenzamide, Arylboronic Acid, K2CO3 B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Catalyst (Pd(PPh3)4) and Degassed Solvents (Dioxane/Water) B->C D Heat to 90 °C with Vigorous Stirring C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool to Room Temperature and Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry (MgSO4), and Concentrate G->H I Purify by Flash Chromatography H->I

Caption: A stepwise workflow for the Suzuki coupling protocol.

Optimization and Troubleshooting

Successful Suzuki coupling reactions depend on the careful control of several parameters. The following table summarizes key variables and their potential impact.

ParameterRecommended ConditionRationale and Troubleshooting
Catalyst Pd(PPh₃)₄ (1-5 mol%)A reliable Pd(0) source. If the reaction is sluggish, consider more active pre-catalysts like those developed by Buchwald or PEPPSI-type catalysts.[7][13] Ensure the catalyst has not degraded.[12]
Ligand Triphenylphosphine (in Pd(PPh₃)₄)For challenging substrates, especially aryl chlorides, bulky, electron-rich phosphine ligands can improve reaction rates.[8][14] Ligand oxidation can inhibit the reaction; use fresh or properly stored ligands.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly affect the reaction outcome and is often substrate and solvent-dependent.[12][14] If one base is ineffective, screening others is recommended.[12]
Solvent Dioxane/Water, Toluene/Water, DMFThe solvent influences reagent solubility and can modulate catalyst activity.[15] Ensure solvents are anhydrous (if required) and properly degassed to prevent catalyst deactivation.[12][16]
Temperature 80-110 °CMany Suzuki couplings require heating to proceed at a reasonable rate.[12] However, excessive heat can lead to catalyst decomposition and side reactions.[12]
Atmosphere Inert (Argon or Nitrogen)Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation and an increase in side reactions like homocoupling.[12] Rigorous degassing is crucial.[12]
Common Side Reactions and Mitigation Strategies
  • Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[7][12]

    • Mitigation: Ensure thorough degassing of the reaction mixture. Using a direct Pd(0) source like Pd(PPh₃)₄ can also help minimize this issue.[12]

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom can occur, reducing the yield of the desired product.[7]

    • Mitigation: This can be caused by certain hydride sources in the reaction mixture, such as amine bases or alcohol solvents. If dehalogenation is a significant issue, switching to a carbonate or phosphate base and an aprotic solvent system is advisable.[12]

  • Protodeboronation: The boronic acid starting material can decompose by replacement of the boron group with a hydrogen atom.[7]

    • Mitigation: Use fresh, high-purity boronic acids. For particularly unstable boronic acids, consider using more robust boronic esters (e.g., pinacol esters) or trifluoroborate salts.[7][9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of biaryl compounds from substrates such as N-(4-bromophenyl)-4-fluorobenzamide. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can consistently achieve high yields of the desired products. The protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and professionals in drug development and organic synthesis, enabling the efficient and reliable construction of complex molecular targets.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. [Link]

  • ACS Publications. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. [Link]

  • PMC. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

  • PubChem. N-(4-bromophenyl)-2-fluorobenzamide. [Link]

  • MolPort. 5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide. [Link]

Sources

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